N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide

Catalog No.
S6824120
CAS No.
1021210-38-7
M.F
C15H22N2O3S
M. Wt
310.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-...

CAS Number

1021210-38-7

Product Name

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide

IUPAC Name

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]ethanesulfonamide

Molecular Formula

C15H22N2O3S

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C15H22N2O3S/c1-5-21(19,20)16-12-7-6-11-8-9-17(13(11)10-12)14(18)15(2,3)4/h6-7,10,16H,5,8-9H2,1-4H3

InChI Key

BZWKMXFQCNYHGN-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)NC1=CC2=C(CCN2C(=O)C(C)(C)C)C=C1

Canonical SMILES

CCS(=O)(=O)NC1=CC2=C(CCN2C(=O)C(C)(C)C)C=C1

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide is a complex organic compound characterized by its unique molecular structure and notable chemical properties. The molecular formula of this compound is C15H22N2O3SC_{15}H_{22}N_{2}O_{3}S, with a molecular weight of approximately 310.4 g/mol. Its structure features an indole derivative linked to a sulfonamide group, which contributes to its potential biological activities and applications in medicinal chemistry.

Typical for sulfonamides and indole derivatives. Key reactions include:

  • Nucleophilic Substitution: The sulfonamide nitrogen can undergo nucleophilic substitution reactions, making it reactive towards various electrophiles.
  • Acylation Reactions: The amine group can react with acylating agents to form new amides.
  • Reduction Reactions: The indole moiety can be subjected to reduction, altering its electronic properties and reactivity.

Understanding these reactions is crucial for the development of synthetic pathways and the exploration of its reactivity under different conditions.

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide exhibits potential biological activities that are being explored in medicinal chemistry. Preliminary studies suggest that it may interact with specific biological targets, potentially modulating neurotransmitter systems or exhibiting anti-inflammatory properties. Its structural features indicate that it could influence various biological pathways, though detailed mechanisms of action remain to be fully elucidated .

The synthesis of N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide typically involves multi-step reactions. Key methods include:

  • Formation of the Indole Derivative: Starting from appropriate precursors, a bicyclic indole structure is synthesized.
  • Acylation: The indole derivative is then acylated with 2,2-dimethylpropanoyl chloride to introduce the acyl group.
  • Sulfonamide Formation: The final step involves the reaction of the resulting amide with ethanesulfonyl chloride to yield the target sulfonamide.

Each step requires careful control of reaction conditions such as temperature, solvent choice, and catalysts to optimize yield and purity.

This compound has diverse applications in scientific research and medicinal chemistry:

  • Drug Development: Its potential pharmacological properties make it a candidate for further investigation in drug development.
  • Biological Studies: It can be used as a tool compound in studies aimed at understanding the biological mechanisms involving indole derivatives and sulfonamides.
  • Synthetic Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules.

Interaction studies are crucial for understanding how N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide interacts with biological targets. Preliminary data suggest that it may interact with specific receptors or enzymes relevant to its pharmacological effects. Further studies are needed to elucidate these interactions fully and determine their implications for therapeutic applications .

Several compounds share structural similarities with N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Ethyl-N,6-dimethylbenzene-1-sulfonamideC10H15NO2SC_{10}H_{15}NO_{2}SContains a sulfonamide group; simpler structure
N-[1-(4-chlorophenyl)-2,3-dihydro-1H-indol-6-yl]acetamideC21H23ClN2O2C_{21}H_{23}ClN_{2}O_{2}Features a chlorophenyl group; potential anti-inflammatory activity
N-[1-(4-nitrobenzoyl)-indol-6-yl]ethane-1-sulfonamideC16H18N4O4SC_{16}H_{18}N_{4}O_{4}SContains a nitro group; may exhibit different biological properties

Uniqueness

The uniqueness of N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide lies in its specific combination of structural elements—the indole core combined with a 2,2-dimethylpropanoyl substituent and an ethane sulfonamide group—providing distinct chemical reactivity and potential biological activity that may not be present in similar compounds .

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

310.13511374 g/mol

Monoisotopic Mass

310.13511374 g/mol

Heavy Atom Count

21

Dates

Last modified: 11-23-2023

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